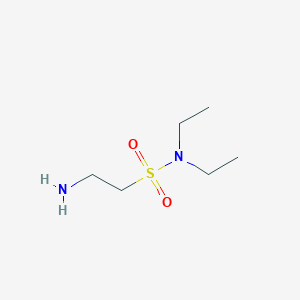

2-amino-N,N-diethylethane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N,N-diethylethane-1-sulfonamide is a chemical compound with the molecular formula C6H16N2O2S . It has a molecular weight of 180.27 .

Molecular Structure Analysis

The molecular structure of this compound consists of a central sulfur atom, two doubly bonded oxygens, a nitrogen atom, and an aniline group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions .Scientific Research Applications

Catalytic Applications and Synthesis

Copper-Catalyzed Reactions

A study demonstrates the use of copper(II) acetate in catalyzing a three-component reaction involving triethoxysilanes, sulfur dioxide, and hydrazines, leading to the formation of N-aminosulfonamides. This process highlights the compatibility of different silanes and diethoxydiarylsilanes under conditions facilitating sulfur dioxide insertion, showcasing an application in synthesizing sulfonamide derivatives (Wang, X., Xue, L., & Wang, Z., 2014).

Synthesis of 1,2,4-Thiadiazinane Dioxides

Another research introduces a method for preparing 1,2,4-thiadiazinane dioxides from β-aminoethane sulfonamides, involving dichloromethane, dibromomethane, and formaldehyde. This process utilizes a sequential Michael addition and a SuFEx reaction, highlighting the versatility of sulfonamides in synthesizing novel organic compounds (Khumalo et al., 2018).

Sulfonamide in Drug Metabolism Studies

Biocatalysis in Drug Metabolism

An interesting application outside of direct drug use is the use of biocatalysis to study drug metabolism. The preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis illustrates the role of sulfonamides in generating metabolites for structural characterization and clinical investigations. This approach offers insights into the metabolic pathways and potential interactions of sulfonamide-containing drugs (Zmijewski et al., 2006).

Functional Group Importance in Medicinal Chemistry

Sulfonamide as an Essential Functional Group

Despite being instructed to exclude direct drug-related information, it's noteworthy to mention the significance of the sulfonamide group in medicinal chemistry. It is an essential structural component in many drugs, acting as an isostere for carboxylic acid groups. This functionality is critical in the design of sulfonamide antibacterials and other therapeutic agents, demonstrating the broad utility of sulfonamides in drug development and their safe use despite historical concerns over sulfa allergies (Kalgutkar, Jones, & Sawant, 2010).

properties

IUPAC Name |

2-amino-N,N-diethylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S/c1-3-8(4-2)11(9,10)6-5-7/h3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXYZAAPAACSCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2979531.png)

![N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2979534.png)

![N-(3,5-dichlorophenyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2979536.png)

![N-Methyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2979537.png)

![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2979540.png)

![5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2979547.png)

![2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2979548.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2979549.png)